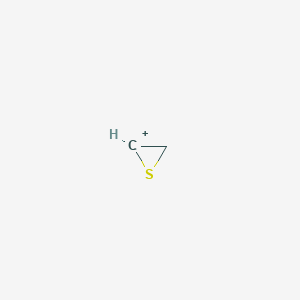
2H-Thiiren-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiiren-1-ium: is a heterocyclic compound containing sulfur It is a member of the thiirenium ions, which are three-membered ring systems with a positively charged sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiiren-1-ium typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of thioketones with halogenating agents, followed by cyclization to form the thiirenium ion. Another approach involves the use of sulfur ylides, which undergo intramolecular cyclization to yield the desired compound.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2H-Thiiren-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiirenium ion to thiiranes or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the thiirenium ion under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiiranes and thiols.
Substitution: Various substituted thiirenium derivatives.
Scientific Research Applications
Chemistry: 2H-Thiiren-1-ium is used as an intermediate in organic synthesis, particularly in the formation of sulfur-containing heterocycles. Its unique reactivity makes it a valuable tool for constructing complex molecular architectures.
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimicrobial and anticancer agents. Their ability to interact with biological molecules and disrupt cellular processes makes them promising candidates for drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability under various conditions make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 2H-Thiiren-1-ium involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the positively charged sulfur atom, which acts as an electrophilic center. The compound can interact with various biological targets, including enzymes and proteins, leading to the disruption of normal cellular functions.
Comparison with Similar Compounds
Thiiranium ions: These are three-membered ring systems with a sulfur atom, similar to 2H-Thiiren-1-ium but without the positive charge.
Sulfonium ions: These compounds contain a positively charged sulfur atom but differ in their ring size and structure.
Uniqueness: this compound is unique due to its three-membered ring structure and the presence of a positively charged sulfur atom. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
87867-39-8 |
|---|---|
Molecular Formula |
C2H3S+ |
Molecular Weight |
59.11 g/mol |
InChI |
InChI=1S/C2H3S/c1-2-3-1/h1H,2H2/q+1 |
InChI Key |
OKIUEZLBPBRQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1[CH+]S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14391366.png)
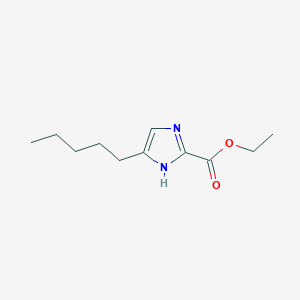
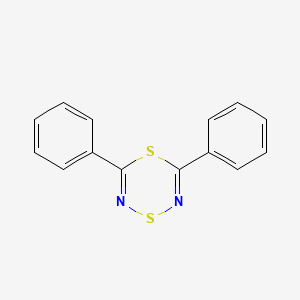
![Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate](/img/structure/B14391375.png)
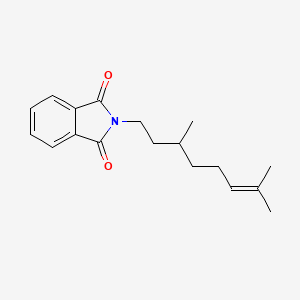
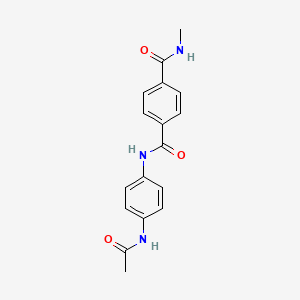
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)


![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
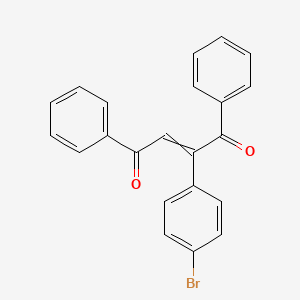
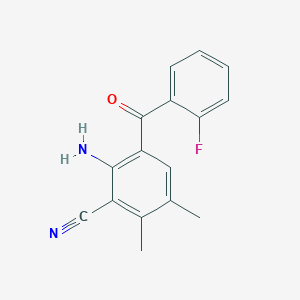
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
![1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14391433.png)
